molecular formula C9H7F3N2O2S B11780716 Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B11780716
M. Wt: 264.23 g/mol
InChI Key: QISWXFNHJOVTOY-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 1956319-61-1) is a heterocyclic compound with a fused imidazo[2,1-b]thiazole core. Its molecular formula is C₉H₇F₃N₂O₂S, featuring a trifluoromethyl (-CF₃) group at the 6-position and an ethyl ester (-COOEt) at the 5-position . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting enzymes like cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-2-16-7(15)5-6(9(10,11)12)13-8-14(5)3-4-17-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWXFNHJOVTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate in a solvent like 1,4-dioxane under reflux conditions . This reaction yields the desired imidazo[2,1-b]thiazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.

Reaction Conditions Reagents Product Yield
Aqueous LiOH (2.0 M), ethanol, refluxLithium hydroxide monohydrate (LiOH·H₂O)6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid80%

This reaction is critical for generating carboxylate intermediates used in amide-bond formation (e.g., coupling with piperazine derivatives) .

Amide Coupling Reactions

The carboxylic acid derivative reacts with amines via carbodiimide-mediated coupling to form amides, enhancing pharmacological activity.

Reaction Conditions Reagents Product Key Applications
Dry DMF, 0°C → RT, 12 hEDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide), HOBt (hydroxybenzotriazole), TEAImidazo[2,1-b]thiazole-5-carboxamide derivatives (e.g., sulfonyl piperazine conjugates)Antitubercular agents targeting QcrB

These conjugates exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.0625–2.5 μM) .

Nucleophilic Substitution at the Trifluoromethyl Position

The trifluoromethyl group participates in selective substitutions under radical or electrophilic conditions.

Reaction Conditions Reagents Product Mechanistic Insight
Urea hydrogen peroxide, DCM, RTDiaryl diselenides5-Selenylated imidazo[2,1-b]thiazoles (e.g., 3g , 3h )Radical-mediated C–H selenylation at position 5

Example product 3g (2-Methyl-6-phenyl-5-(o-tolylselanyl)imidazo[2,1-b]thiazole) was confirmed by 1H NMR^1 \text{H NMR} (δ 2.41 ppm, methyl) and 13C NMR^{13} \text{C NMR} (δ 152.2 ppm, C–Se) .

Cyclization Reactions

Cyclization with phenacyl bromides or α-haloketones generates fused heterocyclic systems.

Reaction Conditions Reagents Product Key Structural Features
Ethanol, reflux, 4–6 hPhenacyl bromidesImidazo[2,1-b]thiazole-fused quinoline analogsEnhanced aromaticity and planar structure

These derivatives show improved binding to carbonic anhydrase isoforms (e.g., hCA IX/XII) .

Condensation with Hydrazines

The ester reacts with hydrazines to form hydrazide intermediates, enabling synthesis of Schiff bases.

Reaction Conditions Reagents Product Biological Activity
Ethanol, reflux, 5 hBenzaldehyde derivatives(E)-N'-Arylidene-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbohydrazidesAnti-inflammatory activity (IC₅₀: 8–12 μM)

Hydrazide 4 (2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide) serves as a precursor for thiosemicarbazones with low cytotoxicity .

Ester-to-Acid Chloride Conversion

The carboxylic acid can be converted to an acid chloride for nucleophilic acyl substitutions.

Reaction Conditions Reagents Product Downstream Applications
SOCl₂, DMF (catalytic), refluxThionyl chloride6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonyl chlorideSynthesis of ureas and sulfonamides

Influence of Reaction Parameters

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

  • Temperature : Higher temperatures (reflux) accelerate cyclization but may reduce selectivity.

  • Electron-Withdrawing Groups : The trifluoromethyl group directs electrophilic substitutions to position 5 .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has been primarily investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antimicrobial activities. This compound has shown promising results against various pathogens:

  • Mechanism of Action : It is believed to inhibit key enzymes involved in the metabolic pathways of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Mycobacterium smegmatis, with inhibition zones reaching up to 16 mm in diameter .
  • Case Study : In vitro evaluations revealed that this compound targets QcrB, a crucial component of the mycobacterial electron transport chain, demonstrating MIC values ranging from 0.0625 to 2.5 μM against several strains .

Anticancer Potential

The compound's unique structure allows it to interact selectively with biological targets involved in cancer progression:

  • Cell Line Studies : this compound has been tested against various cancer cell lines, showing significant cytotoxicity without affecting normal somatic cells (e.g., HEK293) .
  • Research Findings : A preliminary structure-activity relationship (SAR) study indicated that modifications in the compound's structure could enhance its anticancer efficacy while reducing toxicity .

Synthesis and Characterization

The synthesis of this compound involves multi-step processes that require specific reagents and conditions:

  • Synthesis Route : The synthesis typically includes reactions involving sodium chlorite and sodium dihydrogen phosphate in tert-butyl alcohol at controlled temperatures .
  • Characterization Techniques : The compound is characterized using techniques such as LC-MS and NMR spectroscopy to confirm its structure and purity.

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its death.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name 6-Substituent Functional Group (Position 5) Key Properties/Activities Reference
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate -CF₃ Ethyl ester High lipophilicity; potential COX-2 inhibitor
Ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate -C₆H₄Cl (para) Ethyl ester Moderate yield (82%); synthesized via CBr4-mediated cyclization
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate -CH₃ Ethyl ester Intermediate for bromination (e.g., NBS reaction)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole -C₆H₄SO₂Me None Potent COX-2 inhibitor (IC₅₀ < 1 µM)
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde -CF₃ Aldehyde (-CHO) Similar scaffold; aldehyde enables Schiff base formation

Key Observations :

  • Electron-withdrawing groups (-CF₃, -SO₂Me) enhance enzyme inhibition (e.g., COX-2) by stabilizing charge interactions .
  • Aromatic substituents (e.g., 4-chlorophenyl) improve synthetic versatility but may reduce metabolic stability compared to -CF₃ .

Functional Group Modifications at the 5-Position

Compound Name 5-Substituent Bioactivity Notes Reference
This compound -COOEt Ester hydrolyzes to carboxylic acid in vivo
6-((3-(Trifluoromethyl)benzyl)sulfanyl)imidazo[2,1-b]thiazole-5-carboxylic acid -COOH Increased polarity; potential for salt formation
ND-12024 (imidazo[2,1-b]thiazole-5-carboxamide) -CONH₂ Anti-tuberculosis activity; improved cell permeability

Key Observations :

  • Carboxylic acid derivatives (-COOH) exhibit higher aqueous solubility but lower membrane permeability .
  • Carboxamide derivatives (-CONH₂) balance solubility and bioavailability, as seen in anti-tuberculosis agents .

Core Heterocycle Modifications

Scaffold modifications alter planarity and binding affinity:

Compound Name Core Structure Key Feature Reference
This compound Imidazo[2,1-b]thiazole Planar, aromatic; suitable for π-π stacking
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Reduced planarity; altered enzyme selectivity
2-(Trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde Imidazo[2,1-b][1,3,4]thiadiazole Expanded heterocycle; enhanced steric bulk

Key Observations :

  • Imidazo[2,1-b]thiazole derivatives exhibit superior enzyme inhibition due to optimal planar geometry .
  • Bulkier cores (e.g., imidazo[2,1-b][1,3,4]thiadiazole) may hinder binding to shallow active sites .

Comparison with Analog Syntheses

  • Ethyl 6-methyl derivatives : Bromination with NBS introduces bromomethyl groups for further functionalization .
  • Carboxamide derivatives : Coupling with amines via carbodiimide chemistry .

Biological Activity

Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS Number: 1956319-61-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an imidazo-thiazole framework, which are known to contribute to its biological properties. The molecular formula is C8H8F3N2O2SC_8H_8F_3N_2O_2S, with a molecular weight of 236.17 g/mol.

Antimicrobial Activity

Research has demonstrated that compounds with imidazo-thiazole structures exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa100 µg/mL
Candida albicans200 µg/mL
Escherichia coli>500 µg/mL

These results indicate that while the compound shows some antimicrobial activity, it may not be as potent as established antibiotics like chloramphenicol (MIC = 50 µg/mL) .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays on various cancer cell lines. The compound was found to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity.

Cell Line IC50 (µM)
HeLa (cervical cancer)3.42
MCF-7 (breast cancer)5.59
A549 (lung cancer)4.21

In these studies, it was observed that the compound's ability to induce apoptosis correlates with its concentration, suggesting a dose-dependent relationship in its cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves the targeting of specific cellular pathways. Research indicates that it may inhibit key enzymes involved in cellular proliferation and survival. For instance, studies have shown that similar compounds can target the QcrB component of the mycobacterial electron transport chain, which is crucial for energy production in bacteria .

Case Studies

  • Study on Antituberculosis Activity : A related compound in the imidazo-thiazole family was shown to possess potent antituberculosis activity with MIC values ranging from 0.0625–2.5 μM against drug-resistant strains . This suggests that this compound may also exhibit similar properties.
  • Cytotoxicity Assays : In a study involving various analogs of thiazole compounds, it was found that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which minimizes side reactions and improves atom economy . Key steps include:

  • Using heterocyclic precursors (e.g., imidazo[2,1-b]thiazole derivatives) with trifluoromethyl groups introduced via electrophilic substitution.
  • Monitoring reaction progress by TLC and isolating products via column chromatography or recrystallization .
  • Optimizing yields by adjusting catalyst loading (e.g., Bleaching Earth Clay at pH 12.5) and temperature (70–80°C) in PEG-400 solvent .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : A combination of 1^1H/13^13C NMR, IR, and X-ray crystallography is recommended:

  • NMR : Confirm substitution patterns (e.g., trifluoromethyl at position 6, ethyl ester at position 5) via chemical shifts (e.g., CF3_3 groups show distinct 19^19F NMR signals) .
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) stretches .
  • X-ray : Resolve crystal packing and intramolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. How can solubility challenges be addressed for in vitro biological assays?

  • Methodological Answer :

  • Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
  • Derivatize the ethyl ester to a sodium carboxylate salt for improved hydrophilicity .
  • Conduct solubility parameter (HSP) calculations to identify compatible solvents .

Advanced Research Questions

Q. What computational strategies can predict and optimize the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states .
  • Use ICReDD’s integrated computational-experimental workflow to screen reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
  • Validate predictions with microfluidic high-throughput screening .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anti-inflammatory or anticancer activity?

  • Methodological Answer :

  • Core Modifications : Replace the ethyl ester with amides or carboxamides to improve membrane permeability .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at position 2 to enhance 15-lipoxygenase inhibition .
  • Biological Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2, LOX) and cytotoxicity screens (e.g., MTT on cancer cell lines) .

Q. What are the key challenges in scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Low Yields : Optimize catalyst recycling (e.g., heterogeneous catalysts like Bleaching Earth Clay) .
  • Purification : Replace column chromatography with solvent-free crystallization or centrifugal partitioning .
  • Safety : Avoid hazardous reagents (e.g., POCl3_3) by adopting green chemistry principles (e.g., solvent-free conditions) .

Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, metabolite identification) be systematically evaluated?

  • Methodological Answer :

  • Bioavailability Studies : Administer the compound orally/intravenously in rodent models and measure plasma concentration via LC-MS/MS .
  • Metabolite Profiling : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., ester hydrolysis products) .
  • Toxicokinetics : Assess tissue distribution and clearance rates using radiolabeled analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Data Mining : Apply meta-analysis tools to identify confounding variables (e.g., solvent effects, assay protocols) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement .

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